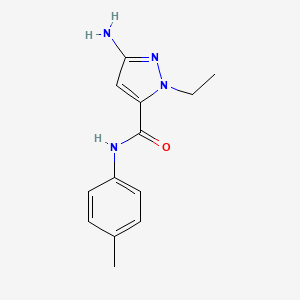
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C13H16N4O. It is also known as AM-251 and belongs to the class of compounds known as cannabinoids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
科学的研究の応用
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It acts as a selective antagonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain sensation, and mood modulation. The compound has been shown to have potential therapeutic applications in obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts as a selective antagonist of the cannabinoid receptor CB1. CB1 receptors are primarily located in the brain and are involved in various physiological processes such as appetite regulation, pain sensation, and mood modulation. Antagonism of CB1 receptors by 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. The compound also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective for the CB1 receptor, which makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, the compound has poor solubility in water, which makes it difficult to administer in vivo. In addition, the compound has a short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for the study of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, diabetes, and neurodegenerative diseases. Another direction is the investigation of the potential therapeutic applications of CB1 receptor antagonists in other diseases such as cancer and inflammatory diseases. Finally, the development of novel methods for the administration of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide in vivo could improve its use in long-term studies.
合成法
The synthesis of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid hydrazide. This compound is further reacted with acetic anhydride and ammonium acetate to form 3-acetamido-1-ethyl-1-phenyl-1H-pyrazole-5-carboxamide. Finally, the compound is treated with hydrochloric acid to obtain 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.
特性
IUPAC Name |
5-amino-2-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-17-11(8-12(14)16-17)13(18)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECZFOQBLMCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2438846.png)
![1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2438847.png)
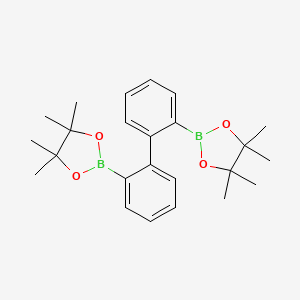
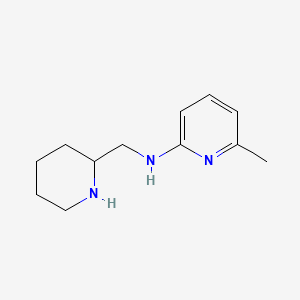
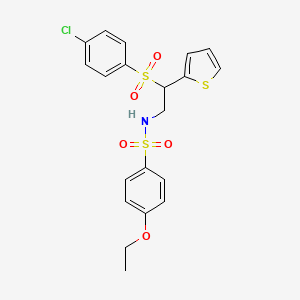

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)
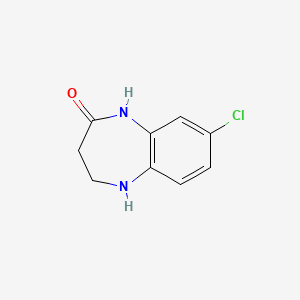
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)